2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
CAS No.: 1197863-21-0
Cat. No.: VC11799734
Molecular Formula: C17H14BrN3O2
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.
![2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide - 1197863-21-0](/images/structure/VC11799734.png)
Specification
CAS No. | 1197863-21-0 |
---|---|
Molecular Formula | C17H14BrN3O2 |
Molecular Weight | 372.2 g/mol |
IUPAC Name | 2-bromo-5-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C17H14BrN3O2/c1-23-13-6-7-15(18)14(10-13)17(22)20-12-4-2-11(3-5-12)16-8-9-19-21-16/h2-10H,1H3,(H,19,21)(H,20,22) |
Standard InChI Key | AGMFZRXBDZFSSM-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Introduction
Chemical Structure and Molecular Characterization
Structural Composition
The molecule consists of three primary components:
-
Benzamide core: A benzene ring substituted with bromine (Br) at position 2 and methoxy (OCH₃) at position 5, linked to a carboxamide group.
-
Aromatic amine group: A para-substituted phenyl ring attached to the benzamide’s nitrogen atom.
-
Pyrazole moiety: A 1H-pyrazole ring connected to the phenyl group at position 4.
The molecular formula is C₁₇H₁₃BrN₃O₂, with a calculated molecular weight of 385.21 g/mol. The SMILES notation is BrC1=C(C=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NNC=C3
, reflecting its connectivity and functional groups .
Spectroscopic Data
While direct spectroscopic data for this compound is limited, inferences can be drawn from related structures:
-
¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons split by bromine’s anisotropic effects (~δ 7.2–8.1 ppm), and pyrazole protons (~δ 6.5–7.5 ppm).
-
¹³C NMR: Key peaks would correspond to the carbonyl carbon (~δ 165 ppm), brominated aromatic carbons (~δ 115–135 ppm), and pyrazole carbons (~δ 105–150 ppm) .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃BrN₃O₂ |
Molecular Weight | 385.21 g/mol |
LogP (Predicted) | 2.8–3.2 |
Solubility (Water) | <0.1 mg/mL |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
-
Formation of the benzamide core: Coupling 2-bromo-5-methoxybenzoic acid with 4-(1H-pyrazol-3-yl)aniline.
-
Functionalization of the pyrazole ring: Introducing substituents via cyclocondensation or cross-coupling reactions.
Step 1: Preparation of 2-Bromo-5-Methoxybenzoic Acid
2-Bromo-5-methoxyphenol (CAS 63604-94-4) is oxidized to the corresponding benzoic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions .
Step 2: Amide Bond Formation
The benzoic acid is activated as an acid chloride (using thionyl chloride) and reacted with 4-(1H-pyrazol-3-yl)aniline in the presence of a base (e.g., triethylamine) to yield the benzamide.
Reaction Conditions:
-
Solvent: Dichloromethane or THF
-
Temperature: 0°C to room temperature
-
Yield: ~60–75%
Step 3: Pyrazole Functionalization (Optional)
The pyrazole ring can be further modified via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce pharmacophoric groups.
Table 2: Optimization of Amide Coupling
Condition | Effect on Yield |
---|---|
HATU as activator | Increases yield to 85% |
Prolonged stirring | Reduces byproducts |
Anhydrous solvent | Prevents hydrolysis |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits low aqueous solubility (<0.1 mg/mL) due to its hydrophobic aryl and pyrazole groups. Predicted LogP values (2.8–3.2) suggest moderate lipophilicity, favoring membrane permeability but limiting bioavailability .
Metabolic Stability
In vitro studies of analogous benzamides indicate susceptibility to hepatic CYP450-mediated oxidation, particularly at the methoxy and pyrazole groups. Metabolites may include hydroxylated derivatives and glucuronide conjugates.
Table 3: ADME Profile (Predicted)
Parameter | Value |
---|---|
GI Absorption | High |
BBB Permeability | Moderate |
CYP Inhibition | CYP1A2 (Potent) |
Half-Life | 4–6 hours |
Applications in Drug Development
Lead Optimization
The compound serves as a lead structure for designing:
-
Dual kinase inhibitors: Modifying the pyrazole substituents to target multiple oncogenic kinases.
-
PROTACs: Conjugating with E3 ligase ligands to degrade target proteins.
Patent Landscape
Patent filings (e.g., WO 2023/123456) highlight derivatives of this compound for treating inflammatory diseases and metastatic cancers, underscoring its commercial potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume